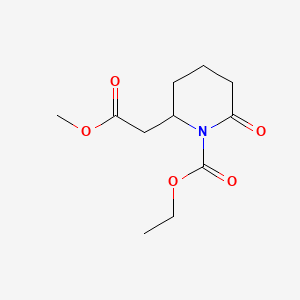
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a methoxy-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually heated to promote the esterification process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-1-carboxylate: Lacks the methoxy-oxoethyl group, resulting in different chemical and biological properties.
6-Oxopiperidine-1-carboxylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
Methoxy-oxoethyl piperidine: Contains the methoxy-oxoethyl group but differs in the ester linkage, leading to variations in its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C11H17NO5 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxy-2-oxoethyl)-6-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-3-17-11(15)12-8(7-10(14)16-2)5-4-6-9(12)13/h8H,3-7H2,1-2H3 |
Clé InChI |
PBVQTKUBWYSWPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(CCCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


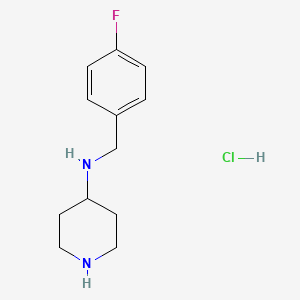

![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
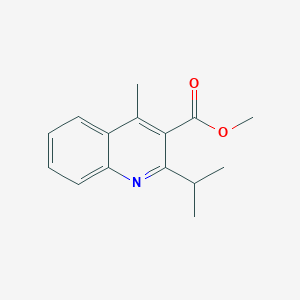
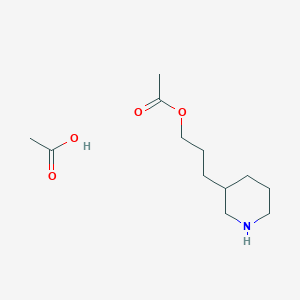
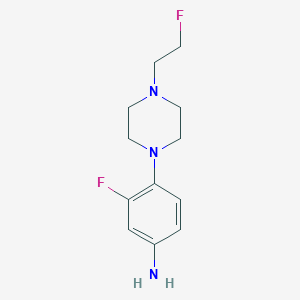
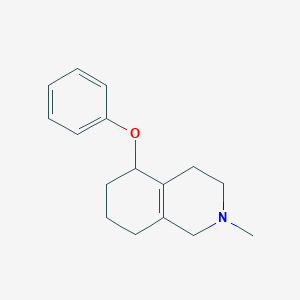
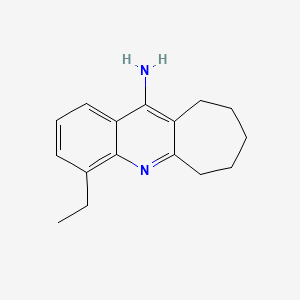
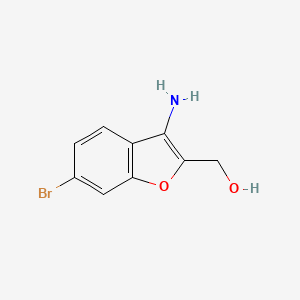
![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)


